molecular formula C6H16NO9P B13855834 D-Glucosamine-13C6 6-Phosphate Hydrate

D-Glucosamine-13C6 6-Phosphate Hydrate

Cat. No.: B13855834
M. Wt: 283.12 g/mol
InChI Key: WFVOZJAYZYVDTL-CBIGNMKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucosamine-13C6 6-Phosphate Hydrate: is a labeled form of D-glucosamine, a naturally occurring amino sugar. This compound is integral to various biochemical processes, particularly in the formation and repair of cartilage. The labeled carbon atoms (13C6) make it useful in metabolic studies and tracing biochemical pathways.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-Glucosamine-13C6 6-Phosphate Hydrate can undergo oxidation reactions, particularly at the amino group, forming glucosaminic acid derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming glucosaminitol.

    Substitution: The amino group can be substituted with various functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Various alkylating agents can be used for substitution reactions.

Major Products:

    Oxidation: Glucosaminic acid derivatives.

    Reduction: Glucosaminitol.

    Substitution: Alkylated glucosamine derivatives.

Comparison with Similar Compounds

    D-Glucosamine-6-Phosphate: Similar in structure but lacks the labeled carbon atoms.

    N-Acetyl-D-Glucosamine: An acetylated form of glucosamine, commonly found in the extracellular matrix.

    Glucosamine Sulfate: A sulfate derivative used in dietary supplements for joint health.

Uniqueness: D-Glucosamine-13C6 6-Phosphate Hydrate is unique due to its labeled carbon atoms, making it particularly useful in metabolic studies and tracing biochemical pathways .

Properties

Molecular Formula

C6H16NO9P

Molecular Weight

283.12 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxy(2,3,4,5,6-13C5)oxan-2-yl](113C)methyl dihydrogen phosphate;hydrate

InChI

InChI=1S/C6H14NO8P.H2O/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13;/h2-6,8-10H,1,7H2,(H2,11,12,13);1H2/t2-,3-,4-,5-,6?;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1;

InChI Key

WFVOZJAYZYVDTL-CBIGNMKJSA-N

Isomeric SMILES

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13CH](O1)O)N)O)O)OP(=O)(O)O.O

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)OP(=O)(O)O.O

Origin of Product

United States

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